benzyl (2R,4R)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate
Description
Benzyl (2R,4R)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate is a chiral pyrrolidine derivative characterized by:
- Stereochemistry: (2R,4R) configuration.
- Functional groups: An aminomethyl (-CH2NH2) group at position 2, a hydroxyl (-OH) group at position 4, and a benzyloxycarbonyl (Cbz) protecting group at the nitrogen of the pyrrolidine ring.
- Applications: This scaffold is critical in medicinal chemistry for designing protease inhibitors, peptide mimetics, and other bioactive molecules due to its rigidity and hydrogen-bonding capabilities .
Properties
Molecular Formula |
C13H18N2O3 |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
benzyl (2R,4R)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H18N2O3/c14-7-11-6-12(16)8-15(11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9,14H2/t11-,12-/m1/s1 |
InChI Key |
YFHHDBAFXYRWDK-VXGBXAGGSA-N |
Isomeric SMILES |
C1[C@H](CN([C@H]1CN)C(=O)OCC2=CC=CC=C2)O |
Canonical SMILES |
C1C(CN(C1CN)C(=O)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2R,4R)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-amino alcohol or a γ-amino ester.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl bromide or benzyl chloride as the electrophile.
Aminomethylation: The aminomethyl group can be introduced through reductive amination, where a suitable aldehyde or ketone is reacted with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Hydroxylation: The hydroxyl group can be introduced through selective oxidation of a precursor alcohol or through a hydroxylation reaction using appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalytic processes and continuous flow reactors may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group, such as an aldehyde or ketone.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Hydrolysis: The ester linkage in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Benzyl bromide or benzyl chloride can be used as electrophiles in nucleophilic substitution reactions.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, using reagents like HCl or NaOH.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Hydrolysis: Formation of carboxylic acids and alcohols.
Scientific Research Applications
Antiviral Properties
Research indicates that derivatives of pyrrolidine compounds exhibit antiviral activities. Benzyl (2R,4R)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate has shown promise as a non-nucleoside reverse transcriptase inhibitor (NNRTI) in preliminary studies. NNRTIs are critical in the treatment of HIV, offering an alternative mechanism to traditional nucleoside analogs .
Neuroprotective Effects
Studies have explored the neuroprotective effects of similar compounds in models of neurodegeneration. The presence of the hydroxymethyl group may enhance the compound's ability to penetrate the blood-brain barrier, making it a candidate for neuroprotective therapies against conditions like Alzheimer's disease .
Potential in Pain Management
Pyrrolidine derivatives are being investigated for their analgesic properties. This compound could be part of a new class of pain management medications, targeting specific pain pathways without the side effects associated with opioids .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, often starting from commercially available pyrrolidine derivatives. The compound can be modified to create various analogs that might enhance its biological activity or alter its pharmacokinetic properties .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of benzyl (2R,4R)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes or bind to receptors with high specificity, modulating their activity. The aminomethyl and hydroxyl groups play crucial roles in forming hydrogen bonds and other interactions with the target molecules, thereby influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomeric Variants
(2S,4S)-Benzyl 2-(Aminomethyl)-4-Hydroxypyrrolidine-1-Carboxylate (CAS 1229421-27-5)
- Key Differences : Mirror stereochemistry (2S,4S) vs. (2R,4R) of the target compound.
- Impact : Stereochemistry significantly affects binding affinity in chiral environments. For example, (2S,4S) isomers may exhibit reduced activity in enzyme inhibition assays compared to (2R,4R) counterparts .
- Similarity Score : 0.94 (structural similarity via computational analysis) .
(2R,4S)-Benzyl 4-Amino-2-(Hydroxymethyl)Pyrrolidine-1-Carboxylate (CAS 1279200-14-4)
- Key Differences: Configuration: (2R,4S) stereochemistry. Functional Groups: 4-amino (-NH2) instead of 4-hydroxy (-OH) and 2-hydroxymethyl (-CH2OH) instead of 2-aminomethyl (-CH2NH2).
- The hydroxymethyl group may reduce hydrogen-bond donor capacity compared to aminomethyl .
Functional Group Modifications
(2R,4R)-Benzyl 4-Hydroxy-2-(Hydroxymethyl)Pyrrolidine-1-Carboxylate (CAS 1009335-39-0)
- Key Differences: Replaces the 2-aminomethyl group with a hydroxymethyl (-CH2OH) group.
- Impact :
- Similarity Score : 1.00 (identical stereochemistry and core structure) .
(2R,4R)-tert-Butyl 2-(Aminomethyl)-4-Hydroxypyrrolidine-1-Carboxylate (CAS 1932800-41-3)
- Key Differences : Uses a tert-butoxycarbonyl (Boc) group instead of benzyloxycarbonyl (Cbz).
- Impact: Stability: Boc is acid-labile, whereas Cbz requires hydrogenolysis for removal. Solubility: Boc derivatives are generally more lipophilic than Cbz analogs .
- Molecular Weight : 216.28 g/mol (vs. ~260 g/mol for benzyl analogs) .
Structural Analogs with Bulky Substituents
(2S,4R)-1-((S)-2-Benzamido-3,3-Dimethylbutanoyl)-4-Hydroxy-N-(4-(4-Methylthiazol-5-yl)Benzyl)Pyrrolidine-2-Carboxamide
- Key Differences : Incorporates a bulky 4-(4-methylthiazol-5-yl)benzyl group and an acylated side chain.
- Impact : Designed for targeted enzyme inhibition (e.g., SARS-CoV-2 main protease) due to enhanced steric hindrance and binding specificity .
Benzyl (2R)-2-Cyano-2-Ethylpyrrolidine-1-Carboxylate (CAS 1932383-88-4)
- Key Differences: Replaces aminomethyl with cyano (-CN) and ethyl (-CH2CH3) groups.
- Impact: The cyano group increases electrophilicity, enabling participation in click chemistry or nitrile hydration reactions .
Comparative Data Table
Research Findings and Implications
- Stereochemistry : The (2R,4R) configuration optimizes hydrogen-bonding networks in enzyme-binding pockets, as seen in protease inhibitor design .
- Protecting Groups : Cbz offers stability under basic conditions, whereas Boc is preferred for acid-sensitive syntheses .
- Functional Groups: Aminomethyl enhances nucleophilicity for further derivatization, while hydroxymethyl improves aqueous solubility .
Biological Activity
Benzyl (2R,4R)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate is a pyrrolidine derivative with notable biological activities. This compound has garnered attention in medicinal chemistry due to its structural features and potential therapeutic applications. This article delves into the biological activity of this compound, supported by data tables and research findings.
- Molecular Formula : C₁₃H₁₈N₂O₃
- Molecular Weight : 250.29 g/mol
- Structure : The compound features a benzyl group attached to a pyrrolidine ring, which includes an amino and a hydroxyl group, contributing to its biological properties.
Biological Activity
This compound exhibits various biological activities that may be harnessed for therapeutic purposes:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation. It has been evaluated alongside other derivatives for its anticancer potential .
- Histone Deacetylase Inhibition : The compound has shown promise as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are crucial in cancer therapy as they can induce cell cycle arrest and apoptosis in cancer cells .
- Binding Affinity Studies : Interaction studies have demonstrated that the compound binds to various biological targets, which is essential for understanding its pharmacodynamics and pharmacokinetics.
Comparison of Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C₁₃H₁₈N₂O₃ | Unique stereochemistry affecting biological activity |
| 2-(Aminomethyl)-4-hydroxypyrrolidine-1-carboxylic acid | C₇H₁₂N₂O₃ | Lacks the benzyl group; potential for different reactivity |
| Benzyl 2-pyrrolidinone-1-carboxylate | C₁₃H₁₅NO₂ | Contains a lactam structure; different pharmacological properties |
This table highlights the structural uniqueness of this compound compared to related compounds, which may influence its specific biological activities.
Case Studies
- Antiproliferative Activity : A study evaluated the antiproliferative effects of various hydroxamic acid derivatives, including the benzyl pyrrolidine derivative. Results indicated significant inhibition of cell growth in several cancer cell lines, suggesting potential therapeutic applications in oncology .
- Mechanism of Action : Research on related compounds indicated that HDAC inhibitors can lead to changes in gene expression linked to apoptosis and cell cycle regulation. The specific mechanism by which this compound exerts its effects remains an area for further investigation but is hypothesized to involve modulation of histone acetylation states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
